Cas no 2248198-61-8 ((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine)

(2S)-2-(3,3-ジメチルシクロブチル)プロパン-1-アミンは、光学活性を有するシクロブタン骨格を特徴とするアミン化合物です。その立体特異的な構造により、医薬品中間体や生化学研究用試薬として高い有用性を示します。3,3-ジメチルシクロブチル基の剛直性とアミン基の反応性を併せ持ち、創薬分野において標的分子の立体構造最適化に寄与します。特にキラル補助剤や不斉合成の構築ブロックとしての応用が期待され、高い立体選択性を必要とする反応系での利用が可能です。安定なシクロブタン環構造は代謝耐性を向上させ、薬理活性化合物の設計において有利な特性を提供します。

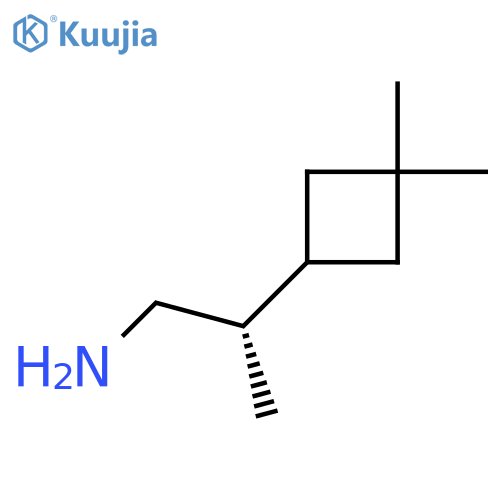

2248198-61-8 structure

商品名:(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-6507323

- 2248198-61-8

- (2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine

-

- インチ: 1S/C9H19N/c1-7(6-10)8-4-9(2,3)5-8/h7-8H,4-6,10H2,1-3H3/t7-/m1/s1

- InChIKey: XMDZRLURHBYVFN-SSDOTTSWSA-N

- ほほえんだ: NC[C@@H](C)C1CC(C)(C)C1

計算された属性

- せいみつぶんしりょう: 141.151749610g/mol

- どういたいしつりょう: 141.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6507323-5.0g |

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine |

2248198-61-8 | 95.0% | 5.0g |

$4102.0 | 2025-03-14 | |

| Enamine | EN300-6507323-0.25g |

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine |

2248198-61-8 | 95.0% | 0.25g |

$1300.0 | 2025-03-14 | |

| Enamine | EN300-6507323-2.5g |

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine |

2248198-61-8 | 95.0% | 2.5g |

$2771.0 | 2025-03-14 | |

| Enamine | EN300-6507323-0.5g |

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine |

2248198-61-8 | 95.0% | 0.5g |

$1357.0 | 2025-03-14 | |

| Enamine | EN300-6507323-0.05g |

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine |

2248198-61-8 | 95.0% | 0.05g |

$1188.0 | 2025-03-14 | |

| Enamine | EN300-6507323-10.0g |

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine |

2248198-61-8 | 95.0% | 10.0g |

$6082.0 | 2025-03-14 | |

| Enamine | EN300-6507323-0.1g |

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine |

2248198-61-8 | 95.0% | 0.1g |

$1244.0 | 2025-03-14 | |

| Enamine | EN300-6507323-1.0g |

(2S)-2-(3,3-dimethylcyclobutyl)propan-1-amine |

2248198-61-8 | 95.0% | 1.0g |

$1414.0 | 2025-03-14 |

(2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2248198-61-8 ((2S)-2-(3,3-Dimethylcyclobutyl)propan-1-amine) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量